(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide
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Overview
Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzodioxole ring and a phthalazinone moiety, connected through a propenamide linker. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Phthalazinone Moiety: The phthalazinone moiety is usually prepared by the condensation of phthalic anhydride with hydrazine, followed by oxidation.
Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the phthalazinone derivative through a propenamide linker. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amide or thioamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the phthalazinone moiety, making it less complex.
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide: Lacks the benzodioxole ring, which may affect its biological activity.
Uniqueness
The uniqueness of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide lies in its combination of the benzodioxole ring and phthalazinone moiety. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogs.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(8-6-12-5-7-16-17(9-12)26-11-25-16)20-10-15-13-3-1-2-4-14(13)19(24)22-21-15/h1-9H,10-11H2,(H,20,23)(H,22,24)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHIBEWKTGHOJF-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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